5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H15Cl2N3 |
|---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
(5-chloro-3-ethyl-8-methylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)16-14;/h4-6H,3,14H2,1-2H3,(H,15,16);1H |
InChI Key |
ZBOOJFSMAHAJFL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1NN)C)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Quinoline Ring Formation via Skraup Cyclization
A foundational step involves constructing the quinoline ring system. Patent CN102267943B outlines a modified Skraup cyclization using 4-chloro-ortho-aminophenol and glycerol in concentrated sulfuric acid. Key parameters include:
-
Molar ratios :
Component Molar Ratio (relative to 4-chloro-ortho-aminophenol) 4-Chloronitrophenol 2.0 Glycerol 3.25 Concentrated H₂SO₄ 5.6 -
Reaction conditions :
This method yields 5-chloro-8-hydroxyquinoline as an intermediate, which undergoes subsequent methylation and ethylation.
Chlorination and Methylation
Position-specific halogenation and alkylation are achieved through:
Ethylation at C3
Hydrazino Group Introduction at C2
The critical hydrazino functionalization employs two approaches:
Direct Hydrazination
Diazonium Coupling
-
Alternative method for scale-up production:
Process Optimization and Yield Enhancement
Solvent Systems
Comparative analysis of reaction media:
Catalytic Innovations
-
Phase-transfer catalysts :
-
Microwave assistance :
Purification and Characterization
Crystallization Protocols
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, NHNH₂), 8.25 (d, J=8.4 Hz, 1H, C6-H), 3.12 (q, J=7.2 Hz, 2H, CH₂CH₃), 2.58 (s, 3H, C8-CH₃) -
IR (KBr):
3131 cm⁻¹ (N-H stretch), 1698 cm⁻¹ (C=N), 752 cm⁻¹ (C-Cl)
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Skraup-based | 41% | 96.2% | Industrial | $$$ |
| Diazonium coupling | 35% | 92.8% | Pilot-scale | $$ |
| Microwave-assisted | 68% | 95.1% | Lab-scale | $$$$ |
The Skraup-derived pathway remains preferred for bulk synthesis despite moderate yields, while microwave methods show promise for rapid small-scale production .
Chemical Reactions Analysis
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits significant biological activities that make it a candidate for various applications:
- Antimicrobial Activity : Compounds related to quinoline structures often show antibacterial and antifungal properties. Preliminary studies indicate that 5-chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride may possess similar antimicrobial effects, potentially inhibiting pathogens like Escherichia coli and Staphylococcus aureus .
- Anticancer Potential : Quinoline derivatives have been studied for their anticancer properties. Research suggests that this compound could inhibit tumor growth through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and apoptosis .
Synthetic Utility
The synthesis of this compound typically involves multi-step organic reactions. The hydrazino group allows for nucleophilic substitution reactions, making it useful in synthesizing more complex molecules or modifying existing compounds for enhanced biological activity . Key synthetic routes include:
- Initial Formation : Starting from appropriate quinoline derivatives, the chloro and ethyl groups are introduced via electrophilic aromatic substitution.
- Hydrazine Reaction : The hydrazino group is incorporated through a reaction with hydrazine derivatives, often requiring careful control of reaction conditions to achieve high yields.
Case Studies and Research Findings
Several studies have documented the applications of quinoline derivatives, including this compound:
- Antimicrobial Studies : In vitro tests have shown that derivatives exhibit significant inhibition against various microbial strains. For instance, compounds with similar structures demonstrated effective antimicrobial activity against Aspergillus niger and other fungi .
- Anticancer Research : A study highlighted that certain quinoline derivatives could effectively inhibit cancer cell lines, suggesting that this compound may also possess similar anticancer properties .
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially altering their function. The quinoline core may also interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key structural analogs and their properties are summarized below:
Physicochemical and Functional Differences
Substituent Effects on Reactivity: The hydrazino group in the target compound enhances nucleophilic reactivity, enabling condensation reactions (e.g., with carbonyl groups) . This contrasts with the amino group in 5-Amino-8-chloroquinoline, which is less reactive but stabilizes aromatic systems .
Solubility and Stability: The hydroxy group in 5-Chloromethyl-8-hydroxyquinoline hydrochloride improves water solubility compared to the target compound, which lacks polar groups beyond the hydrazine . Hydrastinine Hydrochloride’s dioxolo ring (a fused cyclic ether) enhances rigidity and may influence binding specificity in biological systems .
Research Findings and Implications
- In contrast, 5-Amino-8-chloroquinoline may align with antimalarial research, akin to chloroquine derivatives .
- Industrial Use : The target’s high purity (100% in some batches) and stability under dry, cool conditions make it suitable for high-precision synthesis .
Biological Activity
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride is a quinoline derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.17 g/mol. The compound features a chloro group at the 5-position, an ethyl group at the 3-position, and a hydrazino group at the 2-position of the quinoline ring, contributing to its unique chemical properties and biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : The initial step involves synthesizing the quinoline structure through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the chloro and ethyl groups, followed by hydrazinylation to incorporate the hydrazino group.
- Formation of Hydrochloride Salt : The final step involves converting the base form into its hydrochloride salt to enhance solubility.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed inhibition against various bacterial strains, with inhibition zones ranging from 20 mm to 30 mm compared to standard antibiotics .
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| Standard | 24 | Pseudomonas aeruginosa |
| Test | 22 | Klebsiella pneumonia |
| Test | 25 | Staphylococcus aureus |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Quinoline derivatives have been investigated for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications in substituents can enhance cytotoxic effects against cancer cell lines .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors in biological systems. Interaction studies reveal that this compound has binding affinities towards various targets, which could elucidate its therapeutic potential.
Case Studies and Research Findings
- Antiviral Activity : A related study highlighted that quinoline derivatives exhibit antiviral properties against influenza viruses, showing promising results in inhibiting viral replication .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as α-amylase and α-glucosidase, showing IC50 values indicative of effective inhibition .
Q & A
Q. What mechanistic pathways explain side reactions during the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
